

[3+2] cycloaddition reaction for 3-Chloro-1,2-benzisoxazole synthesis

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Compound of Interest

Compound Name: 3-Chloro-1,2-benzisoxazole

Cat. No.: B094866

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An advanced methodology for the synthesis of 1,2-benzisoxazoles, a crucial scaffold in medicinal chemistry, is presented through a [3+2] cycloaddition reaction. This approach offers a direct and efficient route to a variety of functionalized benzisoxazoles under mild conditions, which are pivotal for researchers, scientists, and professionals in drug development. The 1,2-benzisoxazole core is found in numerous pharmaceutically important compounds with activities such as antipsychotic, anticonvulsant, antimicrobial, and anticancer properties.[1][2][3]

Application Notes

The [3+2] cycloaddition reaction between *in situ* generated arynes and nitrile oxides represents a significant advancement over traditional multi-step syntheses of 1,2-benzisoxazoles, which often require harsh acidic or basic conditions.[4][5][6] This modern approach allows for the rapid assembly of the benzisoxazole core with diverse substituents at the 3-position, making it highly suitable for creating libraries of compounds for biological screening.[4][5]

Core Reaction Concept: The strategy involves the reaction of two highly reactive intermediates: a benzene (aryne) and a nitrile oxide. Both intermediates are generated *in situ* from stable precursors under the influence of a fluoride ion source, typically cesium fluoride (CsF).[4][6]

- Aryne Precursors:** Ortho-(trimethylsilyl)aryl triflates are commonly used as aryne precursors. The fluoride ion attacks the silicon atom, initiating the elimination of the trimethylsilyl and triflate groups to form the reactive aryne.[4][5]

- Nitrile Oxide Precursors: Chlorooximes (hydroximoyl chlorides) serve as precursors for nitrile oxides. The fluoride source also acts as a base to induce the elimination of HCl, generating the nitrile oxide dipole.[4][6]

The reaction tolerates a wide range of functional groups on both the aryne and nitrile oxide precursors, enabling the synthesis of benzisoxazoles with aryl, alkyl, alkenyl, and heterocyclic substituents at the 3-position.[4][6] While this method is versatile for 3-substituted benzisoxazoles, the direct synthesis of **3-Chloro-1,2-benzisoxazole** via this route is not the most commonly reported. Instead, **3-Chloro-1,2-benzisoxazole** is typically synthesized by the chlorination of 3-hydroxy-1,2-benzisoxazole.[1][2] This key intermediate is valuable in the production of antipsychotic drugs like Risperidone.[1][7]

Troubleshooting Common Issues:

- Low Yields: Can result from the dimerization of the nitrile oxide intermediate. To minimize this side reaction, slow addition of the chlorooxime precursor is recommended to match the rate of benzyne formation.[4][8] Using acetonitrile as the solvent and CsF as the base has been shown to produce optimal results.[6]
- Formation of Side Products: Besides nitrile oxide dimerization, the Beckmann rearrangement can be a competing reaction in other synthetic routes involving oximes.[8] The [3+2] cycloaddition approach under anhydrous conditions generally avoids this.

Experimental Protocols

Protocol 1: General Synthesis of 3-Substituted 1,2-Benzisoxazoles via [3+2] Cycloaddition

This protocol is adapted from the work of Larock and coworkers and describes a general method for the synthesis of 3-substituted 1,2-benzisoxazoles.[4][6]

Materials:

- o-(Trimethylsilyl)aryl triflate (aryne precursor, 1.0 equiv)
- Substituted Chlorooxime (nitrile oxide precursor, 1.1 equiv)

- Cesium Fluoride (CsF, 2.0 equiv)
- Anhydrous Acetonitrile (MeCN)
- Standard glassware for anhydrous reactions (flame-dried flask, condenser, dropping funnel)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere, add the o-(trimethylsilyl)aryl triflate (1.0 equiv) and cesium fluoride (2.0 equiv).
- Add anhydrous acetonitrile to the flask.
- In a separate flask, prepare a solution of the chlorooxime (1.1 equiv) in anhydrous acetonitrile.
- Transfer the chlorooxime solution to a dropping funnel and add it dropwise to the stirred suspension of the aryne precursor and CsF over a period of 2.5 hours at room temperature.
- After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 12 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, quench the reaction by adding water.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.
- Concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude residue by flash column chromatography on silica gel to yield the pure 3-substituted 1,2-benzisoxazole.

Protocol 2: Synthesis of 3-Chloro-1,2-benzisoxazole via Chlorination

This protocol describes a common method for synthesizing the target compound from 3-hydroxy-1,2-benzisoxazole.[1]

Materials:

- 3-Hydroxy-1,2-benzisoxazole (1.0 equiv)
- Phosphorus oxychloride (POCl_3 , 2.0-3.0 equiv)
- N,N-dimethylformamide (DMF) or Acetonitrile
- Microwave reactor or conventional heating setup

Procedure:

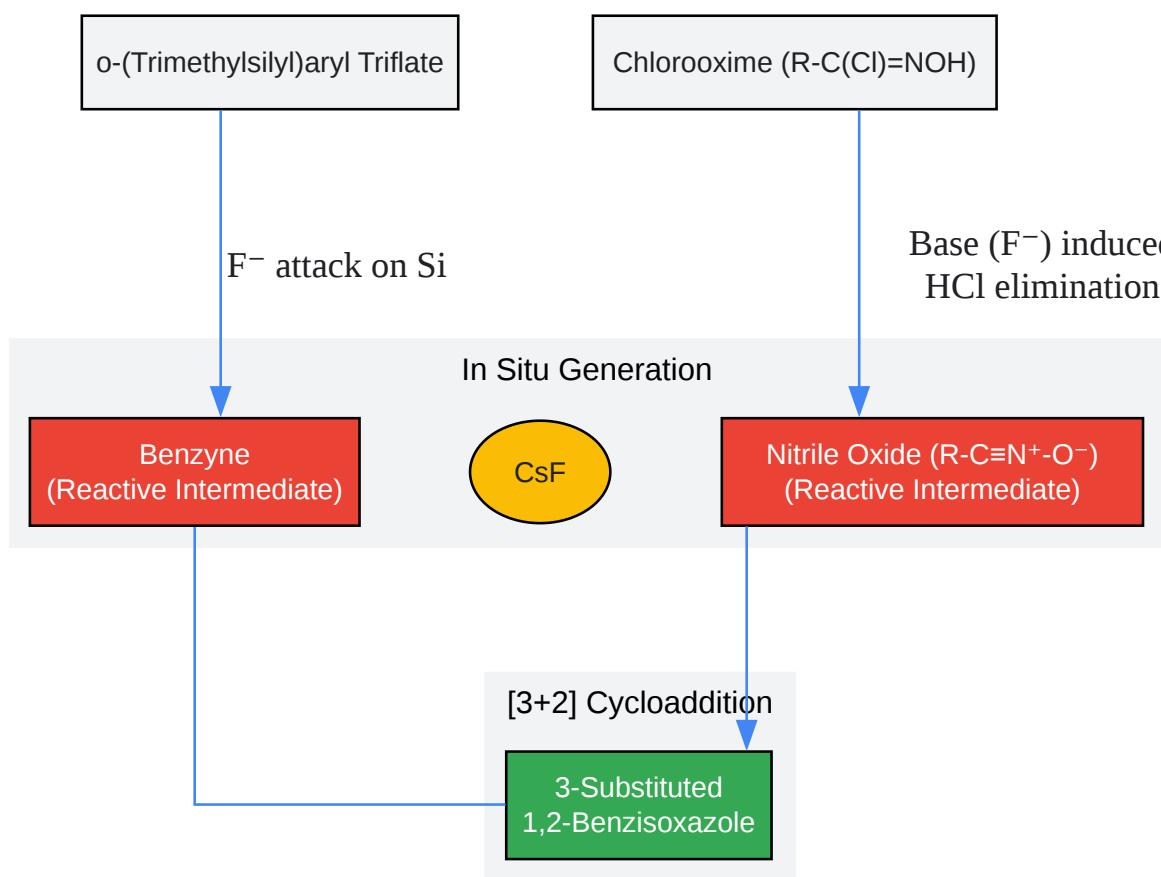
- In a microwave-safe vial, combine 3-hydroxy-1,2-benzisoxazole (1.0 equiv) and the solvent (DMF or acetonitrile).
- Carefully add phosphorus oxychloride (POCl_3 , 2.0-3.0 equiv) to the solution.
- Seal the vial and place it in the microwave reactor. Heat the mixture to 100-150 °C for 1 to 2 hours. Alternatively, the mixture can be refluxed using conventional heating until the reaction is complete (monitored by TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Slowly and carefully pour the reaction mixture into ice-water to quench the excess POCl_3 .
- A precipitate of **3-Chloro-1,2-benzisoxazole** will form. Collect the solid by filtration.
- Wash the collected solid thoroughly with water to remove any remaining impurities.
- Dry the product under vacuum. This product is often of sufficient purity to be used in subsequent steps without further purification.[1]

Data Presentation

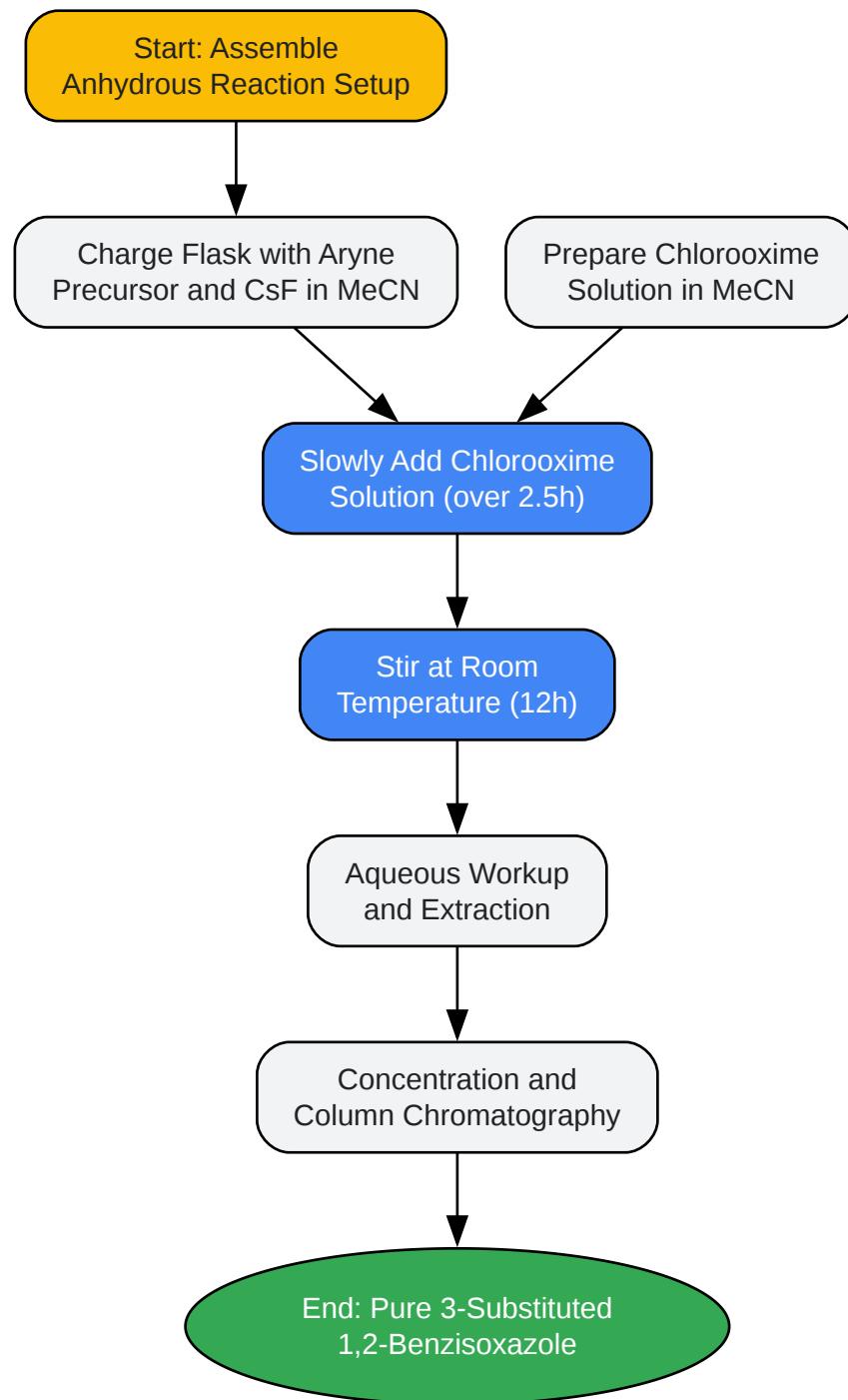
Table 1: Scope of the [3+2] Cycloaddition for Synthesis of 3-Substituted 1,2-Benzisoxazoles
(Representative data adapted from Larock et al.[4])

Entry	Aryne Precursor Substituent	Chlorooxime R-Group	Product	Yield (%)
1	H	Phenyl	3-Phenyl-1,2-benzisoxazole	90
2	4,5-Dimethoxy	Phenyl	5,6-Dimethoxy-3-phenyl-1,2-benzisoxazole	65
3	4,5-Difluoro	Phenyl	5,6-Difluoro-3-phenyl-1,2-benzisoxazole	36
4	H	4-Methoxyphenyl	3-(4-Methoxyphenyl)-1,2-benzisoxazole	81
5	H	4-Nitrophenyl	3-(4-Nitrophenyl)-1,2-benzisoxazole	73
6	H	2-Thienyl	3-(2-Thienyl)-1,2-benzisoxazole	54
7	H	Cyclohexyl	3-Cyclohexyl-1,2-benzisoxazole	85
8	H	Ethyl	3-Ethyl-1,2-benzisoxazole	74

Visualizations

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Caption: Mechanism of 1,2-benzisoxazole synthesis via [3+2] cycloaddition.



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Caption: Experimental workflow for the [3+2] cycloaddition synthesis.

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